molecular formula C17H16N2O2S B4102879 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B4102879
M. Wt: 312.4 g/mol
InChI Key: HJZIHHJWRNEWLF-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones

Properties

IUPAC Name

1-(2-ethylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-12-7-3-4-8-13(12)19-16(20)11-14(17(19)21)22-15-9-5-6-10-18-15/h3-10,14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZIHHJWRNEWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 2-ethylphenylamine, 2-chloropyridine, and maleic anhydride.

    Step 1: Nitration of 2-ethylphenylamine to form 2-ethylphenyl nitro compound.

    Step 2: Reduction of the nitro compound to form 2-ethylphenylamine.

    Step 3: Reaction of 2-ethylphenylamine with maleic anhydride to form the corresponding maleimide.

    Step 4: Substitution reaction with 2-chloropyridine to introduce the pyridinylthio group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione: can be compared with other pyrrolidinedione derivatives such as:

Uniqueness

The uniqueness of 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethylphenyl and pyridinylthio groups may confer unique properties compared to other similar compounds.

Biological Activity

1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine core, which is often associated with various pharmacological effects. Research into its biological activity is vital for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

PropertyDescription
IUPAC Name 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Molecular Formula C₁₅H₁₅N₃O₂S
Molecular Weight 299.36 g/mol
CAS Number 1310726-60-3

The biological activity of 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. Its structural motifs allow for binding to active sites of enzymes, potentially inhibiting their function and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For example, analogues with similar pyrrolidine structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHT29 (Colon Cancer)10.5Apoptosis induction
Compound BMCF7 (Breast Cancer)12.0Cell cycle arrest
Compound CA431 (Skin Cancer)8.0Inhibition of proliferation

These findings suggest that the presence of the pyrrolidine ring and substituents like the pyridin-2-ylsulfanyl group enhance the anticancer activity through mechanisms such as apoptosis and cell cycle modulation.

Anticonvulsant Activity

The compound's potential as an anticonvulsant agent has also been explored. Similar thiazole-integrated pyrrolidine derivatives have shown promising results in anticonvulsant assays:

AnalogueModel UsedED₅₀ (mg/kg)Protection Index
Analogue 1PTZ Seizure Model18.49.2
Analogue 2MES Seizure Model20.08.5

These results indicate that structural modifications can significantly impact the anticonvulsant efficacy of pyrrolidine derivatives.

Study on Anticancer Properties

In a study conducted by researchers investigating the anticancer potential of pyrrolidine derivatives, it was found that 1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione exhibited notable cytotoxicity against multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to evaluate the compound's efficacy:

"The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment."

Study on Anticonvulsant Effects

Another research effort focused on the anticonvulsant properties of related compounds using animal models:

"Our findings indicate that the tested derivatives significantly reduced seizure frequency and duration in PTZ-induced seizures."

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(2-Ethylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

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